Cas no 2447-54-3 (Sanguinarine)

Sanguinarine 化学的及び物理的性質
名前と識別子
-
- sanguinarine
- 1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium,
- [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium,13-methyl-
- SANGUINARINE (RG)
- Sanguinarium
- Dimethylenedioxy benzphenanthridine
- EINECS 219-503-3
- Pseudochelerythrine
- Sanguinarin
- Sanguinarine Chloride
- sanguninarine
- sanquinarine
- [ "Pseudochelerythrine" ]
- sangvinarin
- Veadent
- Sanguiritrin
- C20H14NO4
- Benzophenanthridine alkaloid
- AV9VK043SS
- DSSTox_RID_80748
- DSSTox_CID_25204
- DSSTox_GSID_45204
- Sangrovit
- y-Chelerythrine
- SR-
- SCHEMBL123241
- IDI1_000495
- DivK1c_000495
- sanguinarium-chloride
- KBio2_000739
- 13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium
- 13-methyl-2H,10H-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridinium
- KBioSS_000739
- KBioGR_002542
- Prestwick1_000987
- SPBio_002954
- AB00053789_04
- NCGC00160289-02
- INVGWHRKADIJHF-UHFFFAOYSA-N
- SR-01000075650-7
- NCGC00015959-03
- CCG-205184
- Spectrum5_000635
- EX-A5014
- BRN 3915507
- Tox21_110268
- GTPL11563
- 2447-54-3
- (1,3)BENZODIOXOLO(5,6-C)-1,3-DIOXOLO(4,5-I)PHENANTHRIDINIUM, 13-METHYL-
- HY-N0052
- NCGC00015959-02
- Q-100313
- Spectrum4_001838
- BPBio1_001159
- [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-
- NCGC00015959-05
- s9032
- Pseudochelerythrine;Sanguinarin
- NCGC00015959-16
- HMS1571E15
- pseudo-chelerythrine
- SCHEMBL17131945
- Spectrum_000259
- SR-01000075650
- NCGC00015959-01
- E80766
- CHEBI:17183
- NCGC00015959-09
- Q347392
- NCGC00015959-04
- MLS002154085
- SDCCGMLS-0066612.P001
- SANGUINARINE [WHO-DD]
- 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.0^{2,10.0^{4,8.0^{14,22.0^{17,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
- BSPBio_002675
- 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium nitrate
- NINDS_000495
- HMS2098E15
- CS-3818
- Tox21_110268_1
- compound 1 [PMID: 28621943]
- C06162
- NCGC00160289-01
- FT-0634289
- AB00053789
- AKOS025311557
- KBio2_005875
- SMR001233394
- AC-34836
- SBI-0051077.P003
- 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium(1+), 9CI
- BSPBio_001053
- CHEMBL417799
- CAS-2447-54-3
- BRD-K66898851-001-03-7
- DTXCID8025204
- (1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium, 13-methyl-
- BCP13614
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21),23-nonaen-24-ium
- Spectrum2_000724
- 13-methyl(1,3)benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaen-24-ium
- KBio2_003307
- UNII-AV9VK043SS
- Prestwick2_000987
- x-Chelerythrine
- 13-Methyl[1,3]benzodioxolo[5,6-C][1,3]dioxolo[4,5-I]phenanthridin-13-Ium
- 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
- 13-methyl-2H,10H-(1,3)dioxolo(4,5-i)(1,3)dioxolo(4',5':4,5)benzo(1,2-c)phenanthridinium
- Prestwick0_000987
- 13-Methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium
- NSC765394
- DTXSID0045204
- NSC-765394
- SANGUINARINE [MI]
- BDBM25525
- 5-Methyl-2,3:7,8-bis(methylenedioxy)benzo[c]phenanthridinium(1+)
- cid_5154
- NS00018310
- Lopac-S-5890
- KBio1_000495
- KBio3_002175
- Prestwick3_000987
- SPBio_000648
- Lopac0_001108
- UI5
- Spectrum3_001148
- MLSMR
- BRD-K66898851-003-03-3
- DB-046461
- NCGC00015959-22
- BRD-K66898851-003-02-5
- Sanguinarine
-
- MDL: MFCD00064925
- インチ: 1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1
- InChIKey: INVGWHRKADIJHF-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C3C(C1=2)=C([H])[N+](C([H])([H])[H])=C1C2=C([H])C4=C(C([H])=C2C([H])=C([H])C1=3)OC([H])([H])O4
- BRN: 3915507
計算された属性
- せいみつぶんしりょう: 332.092283g/mol
- ひょうめんでんか: 1
- XLogP3: 4.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 332.092283g/mol
- 単一同位体質量: 332.092283g/mol
- 水素結合トポロジー分子極性表面積: 40.8Ų
- 重原子数: 25
- 複雑さ: 530
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 332.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 1
じっけんとくせい
- 色と性状: Orange needles
- 密度みつど: 1.3463 (rough estimate)
- ゆうかいてん: 205-215°C
- ふってん: 483.53°C (rough estimate)
- 屈折率: 1.5180 (estimate)
- ようかいど: 3.316 mg/L @ 25 °C (est)
- PSA: 40.80000
- LogP: 3.42810
- ようかいせい: 使用できません
Sanguinarine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:UN 1544
- 危険カテゴリコード: 25
- セキュリティの説明: S13; S45
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- リスク用語:R25
Sanguinarine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S855088-100mg |
Sanguinarine |
2447-54-3 | 98% | 100mg |
¥750.00 | 2022-08-31 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5676-20mg |
Sanguinarine |
2447-54-3 | 98% | 20mg |
¥1468.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13935-5mg |
Sanguinarine |
2447-54-3 | 98% | 5mg |
¥746.0 | 2024-07-18 | |
DC Chemicals | DCX-025-20 mg |
Sanguinarine |
2447-54-3 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2781-50 mg |
Sanguinarine |
2447-54-3 | 99.04% | 50mg |
¥6234.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1253-100mg |
Sanguinarine |
2447-54-3 | 98% | 100mg |
$80 | 2023-09-20 | |
S e l l e c k ZHONG GUO | S9032-1mg |
Sanguinarine |
2447-54-3 | 99.77% | 1mg |
¥794.7 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY067388-10mg |
Sanguinarine, 98%, from Macleaya cordata |
2447-54-3 | 98% | 10mg |
¥975.0 | 2023-09-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-473396-10 mg |
Sanguinarium, |
2447-54-3 | 10mg |
¥1,655.00 | 2023-07-10 | ||
LKT Labs | S0253-25 mg |
Sanguinarine |
2447-54-3 | ≥98% | 25mg |
$340.70 | 2023-07-10 |
Sanguinarine サプライヤー
Sanguinarine 関連文献
-
Soumitra Hazra,Gopinatha Suresh Kumar RSC Adv. 2015 5 1873
-
Run Hao,Yameng Liu,Rugang Zhong Anal. Methods 2014 6 1059
-
Rose M. Gathungu,John T. Oldham,Susan S. Bird,Carolyn W. T. Lee-Parsons,Paul Vouros,Roger Kautz Anal. Methods 2012 4 1315
-
Vidya Kadam,Aarti S. Kakatkar,Nilotpal Barooah,Suchandra Chatterjee,Achikanath C. Bhasikuttan,Jyotirmayee Mohanty RSC Adv. 2020 10 25370
-
Run Hao,Yameng Liu,Rugang Zhong Anal. Methods 2014 6 1059
-
Sebanti Roy Chowdhury,Md. Maidul Islam,Gopinatha Suresh Kumar Mol. BioSyst. 2010 6 1265
-
Marta Ferraroni,Carla Bazzicalupi,Anna Rita Bilia,Paola Gratteri Chem. Commun. 2011 47 4917
-
8. Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding propertiesGopinatha Suresh Kumar,Soumitra Hazra RSC Adv. 2014 4 56518
-
Marta Ferraroni,Carla Bazzicalupi,Anna Rita Bilia,Paola Gratteri Chem. Commun. 2011 47 4917
-
Sagar Satpathi,Krishna Gavvala,Partha Hazra Phys. Chem. Chem. Phys. 2015 17 20725
Sanguinarineに関する追加情報
Recent Advances in Sanguinarine (2447-54-3) Research: Therapeutic Potential and Mechanisms of Action
Sanguinarine (CAS: 2447-54-3), a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis and Macleaya cordata, has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on sanguinarine, focusing on its molecular mechanisms, therapeutic applications, and emerging trends in drug development. Recent studies highlight its potential as an anticancer, antimicrobial, and anti-inflammatory agent, with particular emphasis on its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
A 2023 study published in Journal of Medicinal Chemistry elucidated sanguinarine's selective cytotoxicity against cancer stem cells (CSCs) through ROS-mediated DNA damage and PARP-1 inhibition. The compound demonstrated nanomolar IC50 values in pancreatic and triple-negative breast cancer models, with synergistic effects observed when combined with standard chemotherapeutics. Notably, structural analogs of sanguinarine showed improved pharmacokinetic profiles in preclinical trials, addressing previous limitations of poor bioavailability.
In antimicrobial research, sanguinarine's quaternary ammonium structure confers potent activity against multidrug-resistant pathogens. A breakthrough Nature Communications paper (2024) revealed its ability to disrupt bacterial membranes while inhibiting efflux pumps in Staphylococcus aureus MRSA strains. The minimum inhibitory concentration (MIC) against clinical isolates ranged from 1-4 μg/mL, outperforming several conventional antibiotics. Computational docking studies identified precise interactions with penicillin-binding protein 2a (PBP2a), providing a structural basis for rational drug design.
Pharmacokinetic advancements include the development of sanguinarine-loaded nanoparticles with 80% encapsulation efficiency and sustained release profiles. A recent Biomaterials Science study demonstrated that PEGylated liposomal formulations enhanced tumor accumulation by 3.2-fold compared to free drug, while reducing hepatotoxicity—a major clinical challenge. These delivery systems are now progressing to Phase I trials for topical treatment of actinic keratosis.
Emerging evidence also suggests immunomodulatory effects through Treg cell suppression and Th1/Th17 balance regulation. A 2024 multi-omics analysis in Cell Chemical Biology mapped sanguinarine's interactome, identifying novel protein targets including HDAC6 and PD-L1. This positions the compound as a potential candidate for combination immunotherapy, particularly in checkpoint inhibitor-resistant cancers.
Despite these advances, challenges remain in clinical translation. Recent toxicology studies emphasize the need for precise dosing due to sanguinarine's narrow therapeutic window. The 2023 WHO monograph established a provisional maximum tolerable daily intake of 2.5 μg/kg body weight, prompting research into prodrug strategies. Ongoing structure-activity relationship (SAR) studies aim to optimize the balance between efficacy and safety.
In conclusion, sanguinarine represents a multifaceted pharmacophore with expanding therapeutic indications. The convergence of structural biology, nanotechnology, and computational modeling is accelerating its development from a botanical extract to a precision medicine candidate. Future research directions include biomarker identification for patient stratification and exploration of epigenetic modulation mechanisms.

